3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid
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Overview
Description
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the propanoic acid derivative: The protected amino compound is then reacted with a suitable reagent to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the study of protein structure and function by facilitating the synthesis of peptides and proteins.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various peptide-based materials and products.
Mechanism of Action
The mechanism of action of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is selectively removed under basic conditions, allowing for the coupling of amino acids to form peptides. The compound acts as a temporary protecting group that prevents unwanted side reactions during the synthesis process .
Comparison with Similar Compounds
Similar Compounds
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- 3-cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- (S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-(allyloxy)phenyl)propanoic acid
Uniqueness
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid is unique due to its specific structure that allows for efficient protection of amino groups during peptide synthesis. Its fluorenylmethoxycarbonyl group provides stability and selectivity, making it a preferred choice in various synthetic applications .
Properties
CAS No. |
1702831-69-3 |
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Molecular Formula |
C24H21NO4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C24H21NO4/c26-23(27)14-13-16-7-1-6-12-22(16)25-24(28)29-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,25,28)(H,26,27) |
InChI Key |
OEHVDKSUCBMXDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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